molecular formula C8H3ClF4N2 B1346066 6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE CAS No. 89426-96-0

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE

Cat. No.: B1346066
CAS No.: 89426-96-0
M. Wt: 238.57 g/mol
InChI Key: LRLCGSNWJZYZLV-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 6, and a fluorine atom at position 3. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Substitutions at specific positions modulate their electronic properties, solubility, and biological activity. The synthesis of such compounds typically involves condensation reactions of substituted benzene-1,2-diamines with aldehydes or other electrophilic agents under controlled conditions .

Properties

IUPAC Name

5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLCGSNWJZYZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237658
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89426-96-0
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. One common method is the reaction of o-phenylenediamine with 6-chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-amine derivatives .

Scientific Research Applications

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s ability to interact with DNA and proteins can lead to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Substituents (Positions) IC₅₀ (µM) Primary Application Reference
6-Cl-5-F-2-CF₃-1H-benzimidazole (Target) 6-Cl, 5-F, 2-CF₃ N/A* Hypothesized antiparasitic
5-Cl-1-Me-2-CF₃-1H-benzimidazole (Compound 60) 5-Cl, 1-Me, 2-CF₃ 0.042 Antigiardial
1-Me-6-(propylthio)-2-CF₃-1H-benzimidazole (63) 1-Me, 6-(propylthio), 2-CF₃ 1.403 Antigiardial
4,5-diCl-2-CF₃-1H-benzimidazole (Chloroflurazole) 4,5-diCl, 2-CF₃ N/A Herbicide (flax/cereals)
2-Cl-5-F-1H-benzimidazole (Isomer) 2-Cl, 5-F N/A Unknown (positional isomer)
Key Observations :

Trifluoromethyl (-CF₃) at Position 2 :

  • The -CF₃ group enhances metabolic stability and electron-withdrawing effects, improving binding to biological targets (e.g., tubulin in parasites) .
  • In compound 60, this group contributes to high potency (IC₅₀ = 0.042 µM), whereas its absence in thiazole derivatives (e.g., compound 69) results in reduced activity (IC₅₀ = 6.410 µM) .

Halogen Substitutions at Positions 5 and 6 :

  • Chlorine at position 5 (compound 60) vs. fluorine at position 5 (target compound): The larger size and electronegativity of chlorine may enhance hydrophobic interactions in the active site, but fluorine’s smaller size could improve bioavailability.
  • Compound 60 (5-Cl) is ~33-fold more potent than compound 63 (6-propylthio), highlighting the critical role of halogen position .

Functional Group Variations :

  • Propylthio (compound 63) and benzoyl (compounds 65–66) substituents reduce potency compared to halogenated analogs, likely due to steric hindrance or reduced electron-withdrawing effects .
  • Dichloro substitution at positions 4 and 5 (Chloroflurazole) shifts application from antiparasitic to herbicidal, emphasizing substituent-driven functional divergence .

Positional Isomerism and Activity

  • 2-Chloro-5-fluoro-1H-benzimidazole (positional isomer of the target): The swap of chlorine and fluorine positions (2-Cl vs. 6-Cl) may alter electronic distribution and binding affinity. No activity data is provided, but such isomers often exhibit distinct pharmacokinetic profiles .

Toxicity and Environmental Impact

  • Chloroflurazole (4,5-diCl-2-CF₃-benzimidazole): Classified as environmentally hazardous (DOT Class 9), requiring stringent workplace controls .
  • The target compound’s fluorine substitution may reduce environmental persistence compared to dichloro analogs, though specific data is lacking.

Biological Activity

6-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 89426-96-0) is a synthetic derivative of benzimidazole, known for its diverse biological activities. This compound features a unique combination of halogenated substituents, which contribute to its stability and reactivity. The compound has been the subject of various studies exploring its potential applications in medicinal chemistry, particularly against protozoal infections and as an anticancer agent.

Property Value
Molecular FormulaC8H3ClF4N2
Molecular Weight232.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. This compound has demonstrated effects on cell signaling pathways and has been investigated for its antimicrobial, antiviral, and anticancer properties .

Antiparasitic Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic activity. In a study comparing various benzimidazole derivatives, this compound showed promising results against protozoa such as Giardia intestinalis and Trichomonas vaginalis. Specifically, it was noted that certain analogues had IC50 values below 1 µM, indicating potent activity compared to standard treatments like albendazole .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it affects various cancer cell lines, including those from human breast adenocarcinoma and melanoma. The mechanism appears to involve the induction of apoptosis in cancer cells, with dose-dependent effects observed in multiple studies .

Toxicity Profile

Despite its biological activity, the compound exhibits toxicity in certain contexts. According to safety data sheets, it is classified as acutely toxic if ingested or inhaled and may cause skin and eye irritation . This toxicity profile necessitates careful handling in laboratory settings.

Study on Antiparasitic Activity

In a comparative study published in 2006, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were synthesized and tested against T. vaginalis. The study found that the compound was significantly more effective than albendazole, with a potency increase attributed to the trifluoromethyl group enhancing interaction with the target site .

Anticancer Research

A recent study investigated the effects of benzimidazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis effectively in MCF-7 and A375 cell lines at low concentrations, suggesting potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole?

A typical synthesis involves cyclocondensation of substituted o-phenylenediamines with trifluoromethyl-containing carbonyl derivatives under acidic conditions. For example, phosphorous oxychloride (POCl₃) is often used as a cyclizing agent. Reaction optimization may require refluxing in anhydrous solvents (e.g., THF or DMF) and purification via recrystallization from methanol or ethanol . Key challenges include controlling regioselectivity due to competing halogen and trifluoromethyl substituents.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming substitution patterns. The trifluoromethyl group appears as a quartet (~δ -60 ppm in 19F^{19}\text{F} NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₄ClF₄N₂).
  • IR Spectroscopy : Stretching frequencies for C-F (1100–1250 cm⁻¹) and N-H (~3400 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals.
  • Tautomeric equilibria : Benzimidazoles exhibit prototropic tautomerism, altering peak splitting.
  • Impurities : Trace byproducts (e.g., unreacted intermediates) require rigorous purification (HPLC or column chromatography).
    To address this:

Compare data across multiple solvents and concentrations.

Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

Validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What safety protocols are critical when handling this compound in reactive environments?

  • Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and reducing agents (e.g., LiAlH₄), as halogenated benzimidazoles may decompose exothermically .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and Tyvek® suits due to permeation risks .
  • Ventilation : Employ local exhaust hoods to mitigate inhalation of fine crystalline particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with biological activity.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic attack at the C-2 position) .

Data Contradiction Analysis

Q. Conflicting reports on herbicidal efficacy: How to validate structure-activity relationships (SAR)?

  • Controlled Bioassays : Test the compound against target weeds (e.g., Arabidopsis) under standardized conditions (pH, temperature).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity.
  • Cross-Reference Analogues : Compare with structurally similar herbicides (e.g., chloroflurazole) to isolate the role of the 5-fluoro substituent .

Q. Discrepancies in melting points across studies: Methodological or purity-related?

  • DSC Analysis : Differential scanning calorimetry provides precise melting ranges.
  • Recrystallization Solvents : Polar solvents (e.g., ethanol) yield higher-purity crystals vs. nonpolar (e.g., hexane).
  • Impurity Screening : TGA-MS detects volatile byproducts affecting thermal properties .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous conditions, stoichiometry) to mitigate batch variability .
  • Data Transparency : Publish raw spectral files (e.g., .jdx for NMR) in supplementary materials.
  • Collaborative Validation : Cross-check results with independent labs using shared reference samples.

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